molecular formula C9H12BrN B8370848 3-bromo-N,N,5-trimethylaniline

3-bromo-N,N,5-trimethylaniline

Cat. No. B8370848
M. Wt: 214.10 g/mol
InChI Key: OSIWCWBNTIYCCV-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

6-Bromo-1,4-dimethylindoline-2,3-dione and 4-bromo-1,6-dimethylindoline-2,3-dione. A solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.912 g, 17.05 mmol) in chloroform (5 mL) was cooled down to 0° C. under nitrogen gas and oxalyl chloride (1.492 mL, 17.05 mmol) was added dropwise, to form a pale yellow solid. To this solid was added slowly 3-bromo-N,N,5-trimethylaniline (0.73 g, 3.41 mmol) in chloroform (3 mL) at 0° C. The reaction mixture changed from a yellow suspension to a brown suspension. The reaction mixture was then warmed to room temperature, transferred into a sealed tube and heated to 90° C. for 3 h. The reaction mixture was neutralized with 10% sodium hydroxide solution to pH 8-9. The water layer was extracted with ethyl acetate (3×100 mL), washed with saturated ammonium chloride and brine, dried over magnesium sulfate, filtered and concentrated down to give the mixture of regioisomers as a red-brown solid. The regioisomers were separated by column chromatography (eluting with 0-100% ethyl acetate in hexane). The least polar compound was identified as 6-bromo-1,4-dimethylindoline-2,3-dione (0.34 g, 39.2%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.27 (s, 1H), 7.21 (s, 1H), 3.12 (s, 3H), 2.44 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by NOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.44 (irradiated peak suppressed one major peak at 7.21 ppm). The most polar compound spot was identified as 4-bromo-1,6-dimethylindoline-2,3-dione and was further purified by trituration with methanol (0.146 g, 17%). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.16 (s, 1H), 7.02 (s, 1H), 3.11 (s, 3H), 2.38 (s, 3H). MS (ESI) m/z 256.1 [M+2]+. The regiochemistry was confirmed by nOE (NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 2.38 (irradiated peak suppressed two major peaks at 7.02 and 7.16 ppm).
Name
6-Bromo-1,4-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-1,6-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.912 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.492 mL
Type
reactant
Reaction Step Four
Quantity
0.73 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=C2[C:5]([C:6](=[O:13])[C:7](=[O:12])[N:8]2[CH3:11])=C(C)C=1.BrC1C=C(C)C=C2[C:17]=1[C:18](=[O:28])C(=O)N2C.N12CCN(CC1)CC2.C(Cl)(=O)[C:38](Cl)=[O:39].BrC1C=C(C=C(C)C=1)N(C)C.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:38][O:39][N:8]([CH3:11])[C:7]([CH:6]1[CH2:5][O:28][CH2:18][CH2:17][O:13]1)=[O:12] |f:5.6|

Inputs

Step One
Name
6-Bromo-1,4-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C2C(C(N(C2=C1)C)=O)=O)C
Step Two
Name
4-bromo-1,6-dimethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(C(N(C2=CC(=C1)C)C)=O)=O
Step Three
Name
Quantity
1.912 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1.492 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0.73 g
Type
reactant
Smiles
BrC=1C=C(N(C)C)C=C(C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a pale yellow solid
CUSTOM
Type
CUSTOM
Details
transferred into a sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with saturated ammonium chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
the mixture of regioisomers as a red-brown solid
CUSTOM
Type
CUSTOM
Details
The regioisomers were separated by column chromatography (eluting with 0-100% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
was further purified by trituration with methanol (0.146 g, 17%)

Outcomes

Product
Name
Type
Smiles
CON(C(=O)C1OCCOC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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